molecular formula C5H5NO2S B14717358 Methyl 3-(thiocyanato)prop-2-enoate CAS No. 23011-90-7

Methyl 3-(thiocyanato)prop-2-enoate

Cat. No.: B14717358
CAS No.: 23011-90-7
M. Wt: 143.17 g/mol
InChI Key: XXMBUYBSZUCZHK-UHFFFAOYSA-N
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Description

Methyl 3-(thiocyanato)prop-2-enoate is an α,β-unsaturated ester derivative featuring a thiocyanate (-SCN) substituent at the β-position. The thiocyanate group confers unique reactivity, enabling participation in cycloaddition, nucleophilic substitution, or coordination chemistry.

Properties

CAS No.

23011-90-7

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

methyl 3-thiocyanatoprop-2-enoate

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)2-3-9-4-6/h2-3H,1H3

InChI Key

XXMBUYBSZUCZHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(thiocyanato)prop-2-enoate can be synthesized through several methods. One common approach involves the thiocyanation of methyl acrylate. This reaction typically requires the use of thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(thiocyanato)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, bases, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral or slightly acidic pH .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield thiocyanate derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups .

Scientific Research Applications

Methyl 3-(thiocyanato)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(thiocyanato)prop-2-enoate involves the reactivity of its thiocyanato group and double bond. The thiocyanato group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions enable the compound to modify other molecules and exert its effects in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, spectroscopic properties, and structural features of Methyl 3-(thiocyanato)prop-2-enoate can be contextualized by comparing it to related thiocyanate derivatives and sulfur-containing compounds described in the literature. Below is a detailed analysis based on the evidence provided:

Structural and Functional Analogues

Key analogs include thiadiazole and imidazolidinone derivatives synthesized via thiocyanate-involved reactions (). For example:

  • 3-Phenyl-5-(2-thienoyl)-1,3,4-thiadiazole derivatives (e.g., compound 15h and 7j) incorporate thiocyanate-derived moieties within heterocyclic frameworks. These compounds share the presence of sulfur and nitrogen atoms, enabling comparisons of electronic and steric effects .

Spectroscopic Properties

  • IR Spectroscopy: Thiocyanate-containing compounds exhibit characteristic C=O and C=S stretches. For instance, compound 15h shows a broad CO stretch at 1661 cm⁻¹, while 7j displays distinct CO (1674 cm⁻¹) and C=S (1626 cm⁻¹) vibrations. This compound would likely show similar C=O (ester) and C=C (alkene) stretches, with additional SCN-related peaks near 2100–2150 cm⁻¹ .
  • NMR Spectroscopy: The thiocyanate group in analogs like 15c deshields adjacent protons (δ 7.14–8.43 ppm in ¹H NMR) and carbons (δ 119–178 ppm in ¹³C NMR). The ester and alkene groups in this compound would similarly influence chemical shifts .

Reactivity and Stability

  • Thermal Stability: Analogs such as 7h (mp 307–308°C) and 15c (mp 144–145°C) demonstrate variability in thermal stability based on substituents. The lower melting point of this compound (hypothetically <100°C) would reflect its less rigid, non-aromatic structure .
  • Reactivity: Thiocyanate groups in analogs participate in cyclization and nucleophilic attack. This compound may undergo analogous reactions, such as Michael additions or [3+2] cycloadditions, to form thiazole or thiadiazole derivatives .

Data Table: Comparative Analysis

Property This compound Compound 15h Compound 7j
Molecular Formula C₅H₅NO₂S C₂₈H₁₈N₄O₂S₃ C₂₈H₁₈N₄O₂S₃
Functional Groups Ester, Alkene, Thiocyanate Thiadiazole, Thioxo, CO Thiadiazole, CO, Thienoyl
Melting Point Hypothetical: ~50–80°C 167–168°C 122–123°C
IR CO Stretch (cm⁻¹) ~1720 (ester) 1661 (broad CO) 1674 (thienoyl CO)
¹³C NMR (δ ppm) ~165–170 (C=O), ~120–130 (SCN) 174.86 (C=O), 178.74 (C=S) 175.95 (C=O)
Synthetic Yield Not reported 70% 66%

Crystallographic and Computational Tools

Structure validation methods (e.g., PLATON) ensure accuracy in bond lengths and angles, which would apply to the target compound .

Research Implications and Gaps

The provided evidence highlights the prevalence of thiocyanate chemistry in synthesizing heterocycles but lacks direct data on this compound. Future studies should prioritize crystallographic characterization and kinetic studies to elucidate its reactivity relative to documented analogs.

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